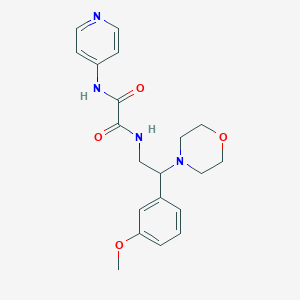

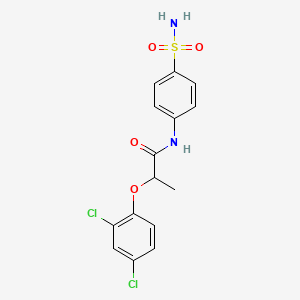

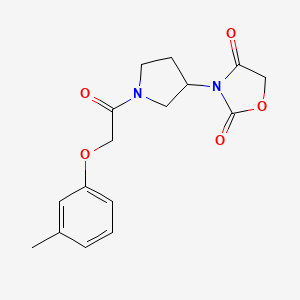

![molecular formula C15H20N4O2S B2535353 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1219906-15-6](/img/structure/B2535353.png)

2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse biological effects, notably their impact on the central nervous system .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole”, involves a benzimidazole nucleus condensed with a substituted piperazine . Unfortunately, specific structural details for this compound are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Drug-Drug Interaction Analysis

Research on similar compounds, such as SAM-760, a 5HT6 antagonist investigated for Alzheimer’s disease treatment, highlights the importance of understanding metabolic pathways and potential drug-drug interactions (DDIs). SAM-760's metabolism was primarily through CYP3A, and the study explored the impact of ketoconazole, a strong CYP3A inhibitor, revealing insights into its metabolic process, including novel sulfonamide metabolism pathways. This research emphasizes the significance of metabolic studies in drug development and safety assessments (Sawant-Basak et al., 2018).

Antimicrobial Activities

Another area of application is the development of antimicrobial agents. Derivatives of benzimidazole and piperazine have been synthesized to act against various bacterial strains, demonstrating potent antibacterial activity. For instance, 7-piperazinylquinolones containing a (benzo[d]imidazol-2-yl)methyl moiety have shown high activity against both Gram-positive and Gram-negative bacteria, offering new avenues for antibacterial therapy (Arab et al., 2018).

Anticancer and Antiviral Research

Compounds with the benzimidazole core structure have been evaluated for their anticancer and antiviral properties. For example, new 5-substituted piperazinyl-4-nitroimidazole derivatives have shown promising in vitro anti-HIV activity, highlighting the potential of these compounds in antiviral research (Al-Masoudi et al., 2007).

Corrosion Inhibition

The use of benzimidazole derivatives extends into industrial applications, such as corrosion inhibition. Studies have demonstrated the effectiveness of synthesized benzimidazole derivatives in preventing corrosion of steel in acidic environments, illustrating the versatility of these compounds beyond biomedical applications (Yadav et al., 2016).

Synthesis and Characterization of Anti-Inflammatory Agents

The synthesis and evaluation of anti-inflammatory activity of piperazine derivatives linked to the benzimidazole moiety have been explored, showcasing the potential of these compounds in developing new anti-inflammatory drugs (Ahmed et al., 2017).

Zukünftige Richtungen

Benzimidazole derivatives, including “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole”, have garnered attention for potential drug development due to their diverse pharmacological properties . Future research could focus on further exploring the biological effects and potential therapeutic applications of these compounds.

Eigenschaften

IUPAC Name |

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-17-14-5-3-2-4-13(14)16-15(17)18-8-10-19(11-9-18)22(20,21)12-6-7-12/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDCVTPRLFJMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

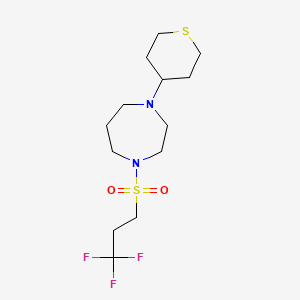

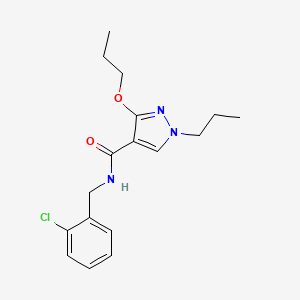

![N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2535271.png)

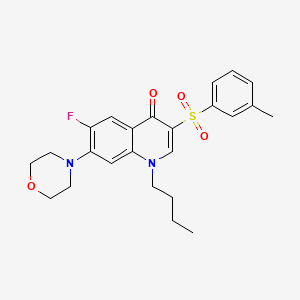

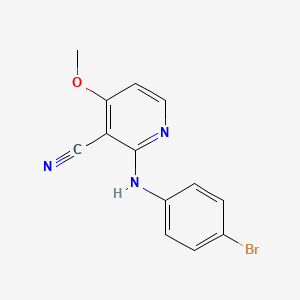

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)

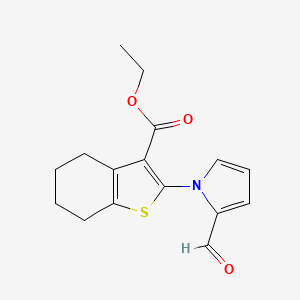

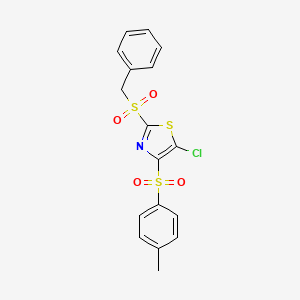

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)